Cas no 1782396-26-2 (1H-Pyrazole-3-methanol, 5-bromo-1-methyl-)

Technical Introduction: 1H-Pyrazole-3-methanol, 5-bromo-1-methyl- is a brominated pyrazole derivative featuring a hydroxymethyl functional group at the 3-position and a methyl substituent at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The presence of the bromine atom enhances its reactivity for further functionalization, enabling cross-coupling reactions or nucleophilic substitutions. The hydroxymethyl group offers additional modification potential, such as oxidation or esterification. Its well-defined structure and stability make it suitable for precise synthetic applications. The compound is typically handled under standard laboratory conditions, with purity and consistency being critical for reproducible results.
1H-Pyrazole-3-methanol, 5-bromo-1-methyl- structure
1782396-26-2 structure
Product Name:1H-Pyrazole-3-methanol, 5-bromo-1-methyl-
CAS No:1782396-26-2
MF:C5H7BrN2O
MW:191.025880098343
CID:5191631
Update Time:2025-06-25

1H-Pyrazole-3-methanol, 5-bromo-1-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-3-methanol, 5-bromo-1-methyl-
    • Inchi: 1S/C5H7BrN2O/c1-8-5(6)2-4(3-9)7-8/h2,9H,3H2,1H3
    • InChI Key: NDFGSSJBNGIJQP-UHFFFAOYSA-N
    • SMILES: N1(C)C(Br)=CC(CO)=N1

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1H-Pyrazole-3-methanol, 5-bromo-1-methyl- Related Literature

Additional information on 1H-Pyrazole-3-methanol, 5-bromo-1-methyl-

Research Brief on 1H-Pyrazole-3-methanol, 5-bromo-1-methyl- (CAS: 1782396-26-2) in Chemical Biology and Pharmaceutical Applications

The compound 1H-Pyrazole-3-methanol, 5-bromo-1-methyl- (CAS: 1782396-26-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.

Recent studies have highlighted the role of 1H-Pyrazole-3-methanol derivatives as key intermediates in the synthesis of bioactive molecules. The bromo and methyl substitutions at the 5- and 1-positions, respectively, confer distinct electronic and steric properties, making this compound a versatile scaffold for medicinal chemistry. Researchers have explored its utility in designing inhibitors for various enzymes, including kinases and proteases, which are critical targets in oncology and inflammatory diseases.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of 1H-Pyrazole-3-methanol, 5-bromo-1-methyl- via a palladium-catalyzed cross-coupling reaction, achieving high yields and purity. The study further investigated its derivatization to produce analogs with enhanced binding affinity for the ATP-binding site of protein kinases. These analogs exhibited promising in vitro activity against cancer cell lines, suggesting potential as lead compounds for anticancer drug development.

In addition to its kinase inhibitory properties, 1H-Pyrazole-3-methanol, 5-bromo-1-methyl- has been evaluated for its anti-inflammatory effects. A preclinical study reported in Bioorganic & Medicinal Chemistry Letters (2024) revealed that derivatives of this compound significantly reduced pro-inflammatory cytokine production in macrophage models. The mechanism of action was linked to the modulation of NF-κB signaling pathways, underscoring its potential as a scaffold for developing novel anti-inflammatory agents.

Furthermore, computational studies have provided insights into the molecular interactions of 1H-Pyrazole-3-methanol, 5-bromo-1-methyl- with biological targets. Molecular docking simulations highlighted favorable binding poses within the active sites of several disease-relevant proteins, supporting its role as a privileged structure in fragment-based drug design. These findings are paving the way for the rational optimization of this scaffold to improve pharmacokinetic properties and therapeutic efficacy.

Despite these advancements, challenges remain in the clinical translation of 1H-Pyrazole-3-methanol, 5-bromo-1-methyl--based compounds. Issues such as metabolic stability and selectivity need to be addressed through further structural modifications and in vivo studies. Collaborative efforts between academic and industrial researchers are essential to accelerate the development of these molecules into viable drug candidates.

In conclusion, 1H-Pyrazole-3-methanol, 5-bromo-1-methyl- (CAS: 1782396-26-2) represents a promising scaffold in chemical biology and pharmaceutical research. Its diverse biological activities and synthetic versatility make it a valuable tool for drug discovery. Future research should focus on expanding its applications, optimizing its properties, and advancing its preclinical evaluation to unlock its full therapeutic potential.

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